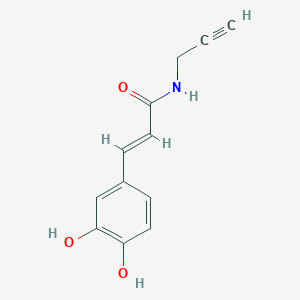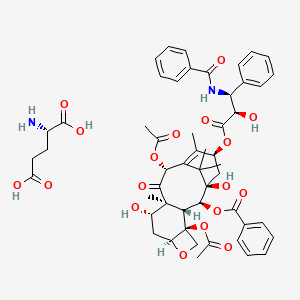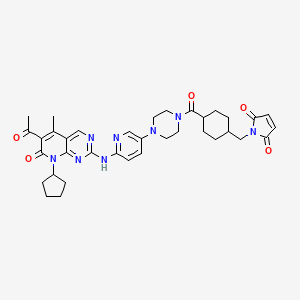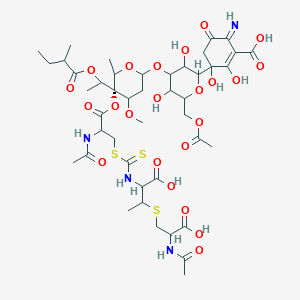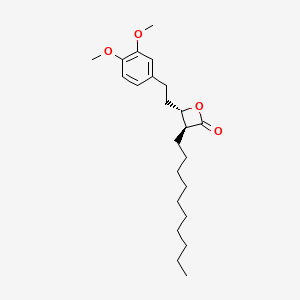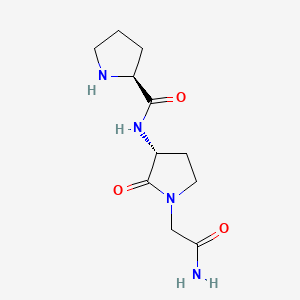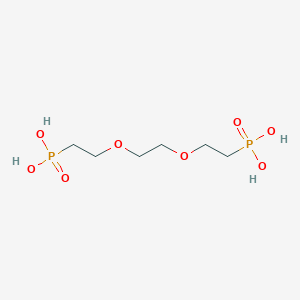
PEG2-bis(phosphonic acid)
Descripción general
Descripción
PEG2-bis(phosphonic acid) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number is 116604-42-3 .
Molecular Structure Analysis
The molecular formula of PEG2-bis(phosphonic acid) is C6H16O8P2 . The molecular weight is 278.1 g/mol .
Physical And Chemical Properties Analysis
PEG2-bis(phosphonic acid) has a molecular weight of 278.1 g/mol and a molecular formula of C6H16O8P2 . It’s a PEG-based PROTAC linker .
Aplicaciones Científicas De Investigación
Separation Processes
PEG2-bis(phosphonic acid) polymers are utilized in separation science due to their metal-binding properties. They are particularly effective in ion exchange resins and chelating resins , which are crucial for efficient separation technologies. These polymers are designed to engineer selectivity towards targeted substrates, especially from multicomponent solutions .
Concrete Admixtures
In the construction industry, PEG2-bis(phosphonic acid) derivatives serve as dispersion agents in concrete admixtures. They enhance the water-reducing properties and anti-clay abilities of polycarboxylate superplasticizers (PCEs), improving the fluidity and workability of concrete .
Biomedical Research
PEG2-bis(phosphonic acid) is used as a non-cleavable linker for bio-conjugation in the development of targeted drug delivery systems. The phosphonic acid groups provide a strong binding affinity to various substrates, which is beneficial for creating stable bioconjugates .
Optical Imaging Probes
This compound is also instrumental in the creation of optical imaging probes . Short PEG-linkers, like PEG2-bis(phosphonic acid), improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes, which are used for diagnostic imaging in medicine .
Scale and Corrosion Inhibition
PEG2-bis(phosphonic acid) exhibits strong metal-binding abilities, making it a valuable component in the formulation of agents that inhibit scale and corrosion. This application is particularly relevant in industrial water treatment processes .
Polymer Chemistry
The compound plays a significant role in the polymer chemistry of phosphorus. It is used in synthesizing polymers with stable C-P bonds or inorganic acids derivatives, contributing to the development of new materials with unique properties .
Mecanismo De Acción
- Specifically, it interacts with hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption .
- Interestingly, bisphosphonates (including PEG2-bis(phosphonic acid)) also have a beneficial effect on osteoblasts, preventing their apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMNIPZKITWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG2-bis(phosphonic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




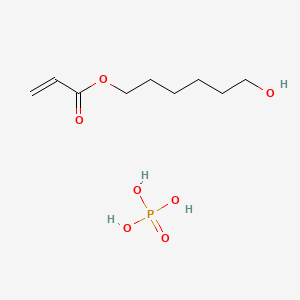
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)

